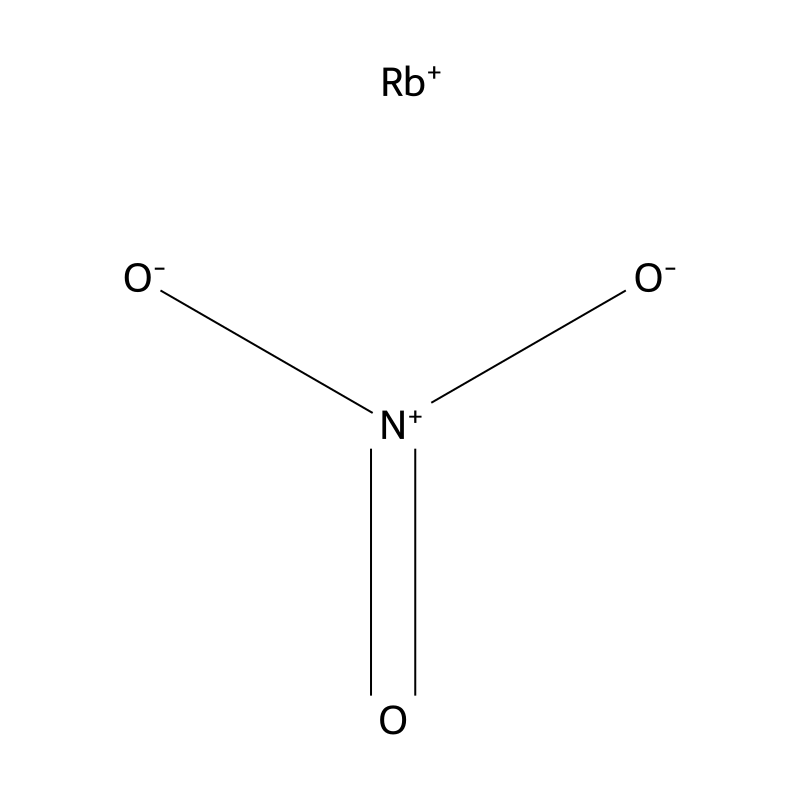

Rubidium nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Rubidium nitrate (CAS 13126-12-0) is a highly water-soluble, oxidizing alkali metal salt primarily procured for specialized applications in advanced materials synthesis, optoelectronics, and catalyst manufacturing [1]. Unlike more common alkali nitrates, it exhibits a complex thermal profile with multiple polymorphic phase transitions and distinct near-infrared emission characteristics [2]. Industrial and scientific buyers typically select this compound when a process requires a halide-free rubidium source, precise thermal decomposition kinetics, or specific intermediate slag properties that standard potassium or sodium alternatives cannot provide.

References

- [1] Kiegiel, K., et al. 'Technology to Produce High-Purity Anhydrous Rubidium Perrhenate on an Industrial Scale.' Materials 12, no. 7 (2019): 1166.

- [2] Milinskiy, A. Y., et al. 'Dielectric and thermal properties of rubidium nitrate embedded into porous aluminum oxide films.' Ferroelectrics 604, no. 1 (2023).

Substituting Rubidium nitrate with cheaper in-class alternatives like Potassium nitrate (KNO3) frequently results in process failure due to fundamental differences in thermal polymorphism; KNO3 lacks the intermediate superionic conductivity phase critical for advanced dielectric applications[1]. Furthermore, attempting to substitute RbNO3 with other rubidium salts, such as Rubidium chloride (RbCl) or Rubidium carbonate (Rb2CO3), introduces severe complications in catalyst manufacturing. Halide-based precursors risk irreversible catalyst poisoning, while carbonates generate disruptive CO2 effervescence during acidic ion-exchange column loading, making the nitrate form the strict requirement for high-purity, stable-flow synthesis [2].

References

- [1] Milinskiy, A. Y., et al. 'Dielectric and thermal properties of rubidium nitrate embedded into porous aluminum oxide films.' Ferroelectrics 604, no. 1 (2023).

- [2] Kiegiel, K., et al. 'Technology to Produce High-Purity Anhydrous Rubidium Perrhenate on an Industrial Scale.' Materials 12, no. 7 (2019): 1166.

Thermal Processing Windows: Polymorphic Transitions and Superionic Phases

Rubidium nitrate exhibits complex polymorphic behavior upon heating, transitioning through four stable phases before melting at 587 K. Notably, between 437 K and 492 K, RbNO3 enters a cubic paraelectric phase (Phase III) characterized by superionic conductivity, where electrical conductivity increases by two orders of magnitude [1]. In contrast, the standard industrial substitute, Potassium nitrate (KNO3), transitions directly from orthorhombic to trigonal at 401 K and melts at 607 K without an equivalent superionic intermediate phase[2].

| Evidence Dimension | Phase transitions and intermediate conductivity |

| Target Compound Data | 4 stable polymorphs; superionic cubic phase present between 437 K and 492 K. |

| Comparator Or Baseline | Potassium nitrate (KNO3): 3 polymorphs; lacks superionic phase; melts at 607 K. |

| Quantified Difference | 2-order-of-magnitude conductivity jump at 437 K specific to RbNO3. |

| Conditions | Solid-state thermal heating from 300 K to 600 K. |

This distinct polymorphic profile dictates precise thermal processing windows for manufacturing dielectric composites and solid-state electrolytes, preventing direct substitution with KNO3.

High-Purity Catalyst Synthesis via Ion-Exchange Compatibility

For the industrial-scale synthesis of specialized catalysts (such as anhydrous rubidium perrhenate), RbNO3 serves as a highly effective water-soluble precursor. When processed through strongly acidic cation-exchange resins (e.g., PFC100x10), RbNO3 solutions yield highly pure nanocrystalline products (<40 nm crystallite size) with total trace metal contaminants below 21 ppm (e.g., <3 ppm Fe, <5 ppm Cu) [1]. Using Rubidium chloride (RbCl) as a baseline substitute introduces chloride ions that can cause severe catalyst poisoning, while Rubidium carbonate (Rb2CO3) causes problematic CO2 effervescence during acidic column loading.

| Evidence Dimension | Precursor compatibility in acidic ion-exchange |

| Target Compound Data | Yields <21 ppm trace metal contamination; no gas evolution; halide-free. |

| Comparator Or Baseline | Rubidium chloride (RbCl) / Rubidium carbonate (Rb2CO3): Halide poisoning risk / CO2 gas evolution. |

| Quantified Difference | Eliminates chloride contamination and prevents column disruption from gas expansion. |

| Conditions | Industrial-scale ion-exchange column loading (PFC100x10 resin in hydrogen form). |

Procuring the nitrate form is essential for fixed-bed catalyst manufacturing workflows where halide exclusion and stable column hydrodynamics are strictly required.

Thermochemical Modification in Delayed-Flash Pyrotechnics

In specialized infrared flares and delayed-flash 'glitter' formulations, substituting KNO3 with RbNO3 fundamentally alters the thermochemical reaction pathway. The glitter effect relies on the intermediate formation of metal sulfides. The intermediate Rubidium sulfide (Rb2S) has a significantly lower melting point (530 °C) compared to Potassium sulfide (K2S, 840 °C)[1]. This 310 °C reduction in the intermediate slag melting point produces a distinct bright silver flash with a prolonged terminal delay, a kinetic effect impossible to replicate with standard potassium oxidizers [1].

| Evidence Dimension | Intermediate sulfide melting point during oxidation |

| Target Compound Data | Rb2S intermediate melting point: 530 °C. |

| Comparator Or Baseline | K2S intermediate melting point: 840 °C. |

| Quantified Difference | 310 °C reduction in intermediate melting point. |

| Conditions | Combustion of nitrate-based glitter pyrotechnic formulations. |

Engineers designing specialized military flares or delayed-flash pyrotechnics must procure RbNO3 to achieve specific slag melt kinetics and delayed optical signatures.

Anomalous Aqueous Solubility Behavior in Mixed Brines

During fractional crystallization and brine processing, RbNO3 exhibits anomalous solubility behavior that defies standard predictive models. While the Law of Mass Action predicts that adding a common ion (nitrate) should decrease solubility, the solubility of RbNO3 actually increases when high concentrations of Potassium nitrate (KNO3) or Sodium nitrate (NaNO3) are added to the aqueous solution [1]. In contrast, the solubility of RbNO3 strictly decreases in the presence of Cesium nitrate (CsNO3), following expected common-ion suppression [1].

| Evidence Dimension | Solubility response to common-ion addition |

| Target Compound Data | Solubility anomalously increases with added KNO3 or NaNO3. |

| Comparator Or Baseline | Standard Law of Mass Action (e.g., response with CsNO3): Solubility decreases. |

| Quantified Difference | Reversal of common-ion effect in specific mixed-alkali systems. |

| Conditions | Aqueous alkali nitrate solutions at 25 °C. |

This non-ideal thermodynamic behavior is a critical parameter for chemical engineers designing co-crystallization or separation workflows for mixed alkali metal streams.

Solid-State Electrolytes and Dielectric Composites

Due to its distinct polymorphic transitions and the emergence of a highly conductive superionic cubic phase between 437 K and 492 K, Rubidium nitrate is procured for the development of temperature-sensitive dielectric composites and solid-state ionic conductors [1]. It is often embedded into porous aluminum oxide or borosilicate glass matrices to stabilize these high-conductivity phases at lower temperatures [1].

High-Purity Catalyst Manufacturing

In industrial catalyst production, particularly for specialized petrochemical or synthetic applications (e.g., rubidium perrhenate synthesis), RbNO3 is selected as the water-soluble precursor [2]. Its halide-free nature prevents catalyst poisoning, and its compatibility with strongly acidic cation-exchange resins ensures ultra-low trace metal contamination (<21 ppm) without the gas evolution issues associated with carbonates [2].

Advanced Military Pyrotechnics and Infrared Flares

Rubidium nitrate is utilized in specialized military pyrotechnics, decoys, and infrared illuminating flares[3]. Its ability to form a lower-melting-point intermediate sulfide (Rb2S) compared to potassium alternatives allows engineers to precisely tune delayed-flash kinetics and near-infrared emission signatures [3].

Fractional Crystallization and Alkali Metal Separation

In hydrometallurgical processing and advanced chemical manufacturing, the anomalous solubility behavior of RbNO3 in mixed-nitrate brines is leveraged to design efficient fractional crystallization workflows [4]. Its non-ideal response to the common-ion effect enables selective separation from potassium and sodium streams [4].

References

- [1] Milinskiy, A. Y., et al. 'Dielectric and thermal properties of rubidium nitrate embedded into porous aluminum oxide films.' Ferroelectrics 604, no. 1 (2023).

- [2] Kiegiel, K., et al. 'Technology to Produce High-Purity Anhydrous Rubidium Perrhenate on an Industrial Scale.' Materials 12, no. 7 (2019): 1166.

- [3] Koch, E. C. 'Application of Cæsium and Rubidium Compounds in Pyrotechnics.' Journal of Pyrotechnics 15 (2002): 9-24.

- [4] Felmy, A. R., et al. 'Solubilities in Aqueous Nitrate Solutions that Appear to Reverse the Law of Mass Action.' RSC Advances 11 (2021): 29931-29940.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H272 (96.15%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (60.26%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (60.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (53.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant